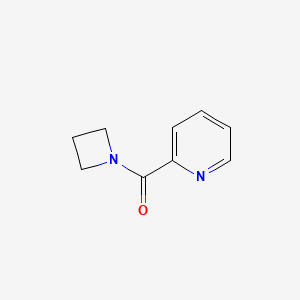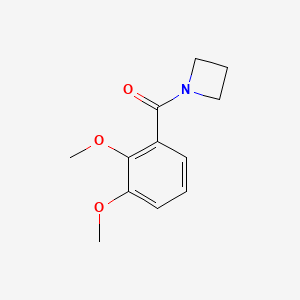![molecular formula C14H18N2O2 B7476329 N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide works by irreversibly binding to the mutated EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. As a result, the cancer cells are inhibited from growing and dividing, leading to tumor shrinkage and improved survival rates.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been shown to have a high selectivity for the mutated EGFR protein, which minimizes the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, which allows for effective distribution and retention in the body. In terms of physiological effects, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been shown to cause mild to moderate adverse effects, such as diarrhea, nausea, and fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide in lab experiments is its high potency and selectivity for the mutated EGFR protein, which allows for accurate and reliable results. However, one limitation is the potential for resistance to develop over time, which may affect the accuracy and relevance of the experimental results.
Direcciones Futuras
There are several future directions for the research of N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide. One direction is the development of combination therapies that can enhance its effectiveness and overcome resistance mechanisms. Another direction is the investigation of its potential use in other types of cancer, such as breast and colon cancer. Additionally, further research is needed to better understand the mechanisms of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide and to develop strategies to overcome it.
In conclusion, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide is a promising drug in the treatment of NSCLC that has been extensively studied for its effectiveness and safety. Its high potency and selectivity make it a valuable tool in lab experiments, and its potential for combination therapies and use in other types of cancer make it a topic of ongoing research.
Métodos De Síntesis
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide involves the reaction of 3,5-dimethyl-4-nitrobenzoic acid with 2-azetidinone in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and lithium aluminum hydride to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been extensively studied for its effectiveness in the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR inhibitors. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has also been studied in combination with other cancer drugs, such as chemotherapy and immune checkpoint inhibitors.
Propiedades
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-11(2)8-12(7-10)14(18)15-9-13(17)16-4-3-5-16/h6-8H,3-5,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQYGXGSBNYIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)


![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)

![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)




![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


